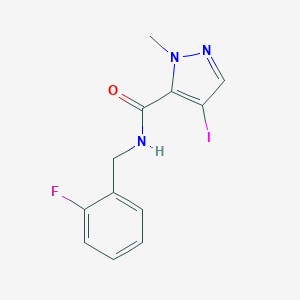![molecular formula C18H20N2O2S B213739 N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMT belongs to the class of benzothiophene derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of AMT is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. AMT has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
AMT has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, AMT has been found to modulate the activity of several enzymes and receptors in the brain. Additionally, AMT has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMT in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, AMT is readily available and relatively inexpensive compared to other research chemicals. However, one of the limitations of using AMT is its relatively low potency, which may make it less suitable for certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on AMT. One area of interest is its potential as a treatment for addiction. Several studies have demonstrated that AMT may have potential applications in the treatment of addiction to drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the mechanism of action of AMT and to identify potential new therapeutic applications. Finally, there is a need for further research on the safety and toxicity of AMT, particularly with respect to long-term use.
Synthesemethoden
The synthesis of AMT involves the reaction of 4-acetylaminoacetophenone with 2-bromo-3-methylthiophene in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography. The synthesis of AMT has been reported in several research articles and is considered to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
AMT has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is its potential as an antidepressant. Several studies have demonstrated that AMT exhibits antidepressant-like effects in animal models of depression. Additionally, AMT has been found to have potential applications in the treatment of anxiety, pain, and addiction.
Eigenschaften
Produktname |
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molekularformel |
C18H20N2O2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)20(2)14-9-7-13(8-10-14)19-18(22)16-11-23-17-6-4-3-5-15(16)17/h7-11H,3-6H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
JJHGJOJZXGBPIB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)



![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)